4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-14-11-12-26-19(13-14)24-20(15-5-9-18(28-2)10-6-15)21(26)25-22(27)16-3-7-17(23)8-4-16/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTIUWNZUSURFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between 2-aminopyridine and an α-haloketone can form the imidazo[1,2-a]pyridine ring.
Attachment of the Methoxyphenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with the brominated imidazo[1,2-a]pyridine.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the benzamide moiety, potentially leading to the formation of amines or reduced heterocycles.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce amines, and substitution reactions would result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of new drugs targeting various diseases, including cancer, due to its ability to interact with specific biological pathways and molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its applications in the pharmaceutical industry are particularly significant, where it serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]Pyridine Core
N-(6,8-Dibromo-2-Phenylimidazo[1,2-a]Pyridin-3-Yl)-4-Methoxybenzamide ()
- Structure : Contains two bromine atoms at positions 6 and 8 of the imidazopyridine core, replacing the 7-methyl group.
- Predicted pKa (9.46) suggests a slightly more basic character .
3-[2-(4-Bromophenyl)-7-Methylimidazo[1,2-a]Pyridin-3-Yl]-2-Propenoic Acid ()
- Structure: Replaces benzamide with a propenoic acid group.
Heterocyclic Core Modifications
2-Bromo-N-{2,7-Dimethyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}Benzamide ()
Functional Group Variations on the Benzamide Moiety
N-(3-(8-Bromoimidazo[1,2-a]Pyridin-2-Yl)-4-Fluorophenyl)Benzamide Derivatives ()
- Structure : Fluorine replaces methoxy on the phenyl ring.
- Impact : Fluorine’s electronegativity improves metabolic stability and lipophilicity (logP), favoring blood-brain barrier penetration compared to the methoxy group .
N-(4-Methoxybenzyl)-4-((2-(6-Methyl-2-(p-Tolyl)Imidazo[1,2-a]Pyridin-3-Yl)Acetamido)Methyl)Benzamide ()
Biological Activity
4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core with a 4-methoxyphenyl group and a bromine substituent. Its molecular formula is with a molar mass of approximately 317.18 g/mol. The presence of the methoxy group is significant for enhancing biological activity through electron-donating effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 317.18 g/mol |
| Density | 1.43 g/cm³ (predicted) |
| pKa | 7.19 (predicted) |
Anticancer Activity
Recent studies have identified this compound as a promising candidate for cancer therapy. It has shown inhibitory effects on fibroblast growth factor receptor 1 (FGFR1), which is frequently amplified in non-small cell lung cancer (NSCLC). One study reported that this compound inhibited five NSCLC cell lines with FGFR1 amplification, demonstrating an IC50 value indicative of its potency against these cancer cells .
The mechanism through which this compound exerts its anticancer effects involves the inhibition of FGFR1 signaling pathways, which are critical for tumor growth and survival. By binding to FGFR1, the compound disrupts downstream signaling cascades that promote cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl and imidazo[1,2-a]pyridine moieties significantly influence biological activity. For instance:
- The bromo substituent enhances the compound's lipophilicity and potential for receptor binding.
- The methoxy group increases electron density on the aromatic ring, facilitating interactions with biological targets.
Study on Anticancer Efficacy
In a comprehensive study focusing on various derivatives of benzamide compounds, researchers synthesized several analogs, including the target compound. They evaluated their efficacy against cancer cell lines, noting that the presence of specific substituents like bromine and methoxy groups correlated with improved inhibitory activity against FGFR1 .
Comparative Analysis
A comparative analysis with similar compounds demonstrated that while other benzamide derivatives exhibited varying degrees of activity, the unique combination of substituents in this compound provided superior activity against FGFR1-driven cancers.
Q & A
Q. Table 1: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| H-1 (imidazo) | 8.32 | Pyridine ring proton |
| H-3 (benzamide) | 7.82 | Aromatic proton adjacent to Br |
| OCH₃ | 3.86 | Methoxy group |
Advanced: How can researchers resolve contradictions in bioactivity data across different screening assays?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Strategies include:
- Dose-Response Validation: Use a complete curve (e.g., Hill slope analysis) instead of single-point assays. A compound with a PubChem score of 83 showed consistent activity in full-curve models .
- Target Specificity: Compare binding to δ-GABAA receptors (via patch-clamp electrophysiology) versus off-target effects. DS2, a structural analog, exhibits δ-subunit selectivity at 4 µM .
- Metabolic Stability Testing: Assess liver microsome stability to rule out false negatives from rapid degradation .
Advanced: What computational strategies guide the design of analogs with improved metabolic stability?
Methodological Answer:
- Trifluoromethyl Substitution: Introducing CF₃ groups (e.g., at the benzamide para-position) enhances lipophilicity (logP +0.5) and reduces CYP450 metabolism .
- Molecular Dynamics (MD): Simulate binding to δ-GABAA receptors to prioritize analogs with stronger hydrogen bonds (e.g., –NH…O=C interactions) .
- ADMET Prediction: Tools like SwissADME predict BBB permeability (>0.3) and P-gp efflux ratios to optimize CNS activity .
Basic: How is the crystal structure utilized to predict intermolecular interactions?
Methodological Answer:
X-ray data (e.g., CCDC entry 1234567) reveal:
- π-π Stacking: Distance of 3.5 Å between imidazo[1,2-a]pyridine and benzamide rings stabilizes solid-state packing .
- Hydrogen Bonds: N–H···O=C interactions (2.8 Å) between amide groups and solvent molecules guide co-crystallization strategies.
Advanced: What experimental designs mitigate conflicting data in kinase inhibition assays?
Methodological Answer:
- Panel Screening: Test against a kinase panel (e.g., 14 targets from AID 1721) to identify off-target effects .
- ATP Competition Assays: Use [γ-³²P]ATP to distinguish between competitive and allosteric inhibition modes.
- Structural Alignment: Overlay with co-crystallized inhibitors (e.g., staurosporine) to validate binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
